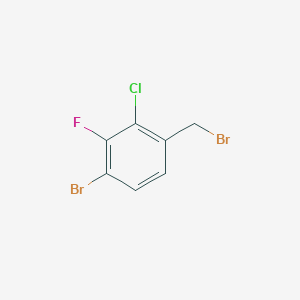

4-Bromo-2-chloro-3-fluorobenzyl bromide

Description

Significance of Aryl Halides and Benzylic Halides in Advanced Synthetic Chemistry

Aryl halides, compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental precursors in the synthesis of a wide array of organic molecules. nih.gov They are crucial starting materials for creating carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. nih.gov The stability of the aromatic ring combined with the reactivity of the carbon-halogen bond allows for selective chemical modifications. nih.govguidechem.com Aryl halides are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. guidechem.combeilstein-journals.orgsigmaaldrich.com

Benzylic halides, which feature a halogen attached to a carbon atom adjacent to an aromatic ring, possess distinct reactivity. The benzylic position is stabilized by the adjacent aromatic ring, which can delocalize charge in carbocation intermediates or radicals. This stabilization facilitates nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and makes benzylic C-H bonds weaker and more susceptible to reactions like free-radical bromination. chemimpex.comuni.lu Consequently, benzylic halides are excellent electrophiles and are widely used to introduce benzyl (B1604629) groups into molecules, a common strategy in the synthesis of natural products and medicinal compounds. nbinno.com

Overview of Densely Halogenated Aromatic Compounds in Contemporary Organic Synthesis

Densely halogenated aromatic compounds, which contain multiple halogen substituents on an aromatic ring, have garnered significant interest in modern organic synthesis. The number, type, and position of halogen atoms can precisely modulate a molecule's steric and electronic properties. researchgate.net This fine-tuning influences factors such as reactivity, regioselectivity in subsequent reactions, and the ultimate biological activity or material properties of the final product. uni.lu

These compounds serve as versatile scaffolds for creating complex molecules. researchgate.net The different halogens (F, Cl, Br, I) can exhibit orthogonal reactivity, allowing for stepwise and selective functionalization of the aromatic ring. They are widely used in various industrial and consumer products and are key intermediates in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.orgcymitquimica.com The widespread use and persistence of some halogenated organic compounds have also made them a subject of environmental research. cymitquimica.com

Research Landscape of 4-Bromo-2-chloro-3-fluorobenzyl bromide

A review of the current academic literature indicates that this compound is a compound with a very limited, if any, documented presence in published research studies. While its chemical structure suggests it would be a useful synthetic intermediate, there is a notable absence of specific research detailing its synthesis, reactivity, or application in peer-reviewed journals.

The compound is, however, listed by chemical suppliers, identified by the CAS Number 2090530-74-6. This availability suggests its role as a building block for more complex molecules, likely in proprietary or industrial research and development rather than in academic publications. researchgate.net As a benzylic bromide, it is expected to be a reactive alkylating agent. The dense halogenation pattern on the benzene (B151609) ring—containing bromine, chlorine, and fluorine—offers potential for further, selective modifications through cross-coupling reactions, with the carbon-bromine bond being the most likely to react first. The specific arrangement of these halogens would also influence the regioselectivity of any electrophilic aromatic substitution reactions.

Given the utility of similarly structured compounds, this compound represents a potential, albeit currently underexplored, tool for synthetic chemists in constructing highly functionalized aromatic systems.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2090530-74-6 | |

| Molecular Formula | C₇H₄Br₂ClF | |

| Molecular Weight | 302.37 g/mol | |

| Appearance | Off-white crystalline solid | |

| SMILES | Fc1c(Br)ccc(CBr)c1Cl | |

| InChI Key | CCMIMRKCJWLTBM-UHFFFAOYSA-N |

Table 2: Comparison of Related Halogenated Benzyl Bromides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-fluorobenzyl bromide | 76283-09-5 | C₇H₅Br₂F | 267.92 |

| 4-Chloro-3-fluorobenzyl bromide | 206362-80-3 | C₇H₅BrClF | 223.47 |

| 4-Bromo-3-chloro-2-fluorobenzyl bromide | 131574466 (CID) | C₇H₄Br₂ClF | 302.37 |

| This compound | 2090530-74-6 | C₇H₄Br₂ClF | 302.37 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-3-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMIMRKCJWLTBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Chloro 3 Fluorobenzyl Bromide

Established Synthetic Routes and Reaction Conditions

Traditional approaches to the synthesis of 4-bromo-2-chloro-3-fluorobenzyl bromide and related structures rely on well-established organic reactions. These methods can be broadly categorized into direct benzylic bromination of a suitable precursor and multi-step syntheses starting from more readily available aromatic compounds.

Benzylic Bromination Strategies for Halogenated Toluene (B28343) Precursors

The most direct route to this compound involves the selective bromination of the methyl group of a 4-bromo-2-chloro-3-fluorotoluene precursor. This transformation is typically achieved through free-radical substitution, where a bromine radical abstracts a hydrogen atom from the benzylic position, followed by reaction with a bromine source.

Common reagents and conditions for this benzylic bromination include the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The general mechanism for this reaction is outlined below:

Initiation: The radical initiator decomposes upon heating or exposure to UV light to generate free radicals. These radicals then react with NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the halogenated toluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (which can be present in small amounts or generated from the reaction of HBr with NBS) to form the desired benzyl (B1604629) bromide and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

| Reagent | Initiator | Solvent | Temperature | Key Features |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄, Cyclohexane | Reflux | Good selectivity for benzylic position. |

| Bromine (Br₂) | UV light or Heat | CCl₄ | Varies | Can lead to over-bromination if not controlled. |

Table 1: Common Conditions for Benzylic Bromination

Multi-step Synthesis from Pre-functionalized Aromatic Compounds

A powerful method for the regioselective introduction of halogens onto an aromatic ring is through the Sandmeyer or related reactions, which utilize diazonium salts derived from aromatic amines. For the synthesis of a precursor to this compound, a potential route could start from a substituted aniline.

For instance, a synthetic sequence for a related compound, 4-bromo-3-fluorotoluene, has been reported starting from o-nitro-p-toluidine. This process involves a series of reactions including diazotization, Sandmeyer reaction (to introduce the bromo or chloro group), reduction of the nitro group to an amine, and a subsequent Schiemann reaction (diazotization followed by treatment with fluoroboric acid) to introduce the fluorine atom. A similar strategic approach could be envisioned for the synthesis of 4-bromo-2-chloro-3-fluorotoluene, which would then undergo benzylic bromination as described in section 2.1.1.

Another strategy involves the modification of functional groups on an already substituted aromatic ring. A common precursor for a benzyl bromide is the corresponding benzyl alcohol. Thus, a synthetic route could be designed to produce 4-bromo-2-chloro-3-fluorobenzyl alcohol, which can then be converted to the target benzyl bromide.

The conversion of a benzyl alcohol to a benzyl bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This approach allows for the final, potentially sensitive, bromination step to be carried out under milder conditions than free-radical bromination of the toluene.

| Precursor Functional Group | Reagent for Conversion to Benzyl Bromide |

| Benzyl Alcohol | PBr₃, HBr |

| Benzoic Acid | Reduction (e.g., with LiAlH₄) to the alcohol, then bromination. |

| Benzaldehyde | Reduction (e.g., with NaBH₄) to the alcohol, then bromination. |

Table 2: Functional Group Interconversions Leading to Benzyl Bromides

Advanced Synthetic Approaches and Method Development

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. For the synthesis of benzyl bromides, catalytic approaches are at the forefront of this research.

Catalytic Methods in Benzylic Bromide Formation

The use of catalysts can offer significant advantages over traditional stoichiometric reagents, including milder reaction conditions, higher selectivity, and reduced waste generation. In the context of benzylic bromination, both photocatalytic and metal-catalyzed methods have been explored for various substituted toluenes.

Photocatalytic methods often utilize visible light in conjunction with a photosensitizer to generate the bromine radical under very mild conditions. This approach can improve the selectivity of the reaction and avoid the use of high temperatures or harsh UV light. For example, photocatalytic oxidative benzylic bromination has been demonstrated using hydrobromic acid and hydrogen peroxide as the bromine source and oxidant, respectively. acs.org

Metal-catalyzed approaches have also been developed. For instance, cobalt-bromide catalysts have been investigated for the autoxidation of methylarenes, where benzylic bromides are key intermediates. While the primary goal of these studies is often oxidation to the corresponding benzoic acid, the mechanistic insights gained can be applied to the selective formation of the benzyl bromide.

| Catalytic Method | Catalyst/Conditions | Advantages |

| Photocatalysis | Visible light, photosensitizer (e.g., Eosin Y), HBr/H₂O₂ | Mild conditions, high selectivity, environmentally friendly. |

| Metal Catalysis | Cobalt-bromide systems | Potential for high efficiency and control over reaction pathways. |

Table 3: Advanced Catalytic Methods for Benzylic Bromination

These advanced methods, while not yet widely reported specifically for this compound, represent the cutting edge of synthetic chemistry and offer promising avenues for the future production of this and other complex halogenated aromatic compounds.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The synthesis of this compound, typically achieved through the free-radical bromination of 4-bromo-2-chloro-3-fluorotoluene, is contingent upon the careful control of several reaction parameters. The optimization of these parameters is crucial for maximizing the product yield and ensuring high selectivity for the desired benzylic bromide over other potential bromination products. Key parameters that are manipulated include the choice of brominating agent, radical initiator, solvent, temperature, and the molar ratios of the reactants.

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly employed reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, which favors the desired radical substitution pathway.

Radical Initiator: The reaction is initiated by a radical source. This can be achieved through photochemical means, using UV light or even a household compact fluorescent lamp, or through the use of chemical initiators like Azoisobutyronitrile (AIBN) or benzoyl peroxide. organic-chemistry.orgprepchem.com The concentration of the initiator is a critical factor; typically, it is used in catalytic amounts. google.com

Solvent: The choice of solvent can significantly impact the reaction's outcome. Traditionally, non-polar solvents such as carbon tetrachloride (CCl₄) have been used. prepchem.com However, due to safety and environmental concerns, alternative solvents like acetonitrile (B52724) are increasingly being adopted. organic-chemistry.org

Temperature: The reaction temperature must be carefully controlled. It needs to be high enough to facilitate the decomposition of the initiator and the propagation of the radical chain reaction but not so high as to promote competing reactions. The optimal temperature often depends on the specific substrate and initiator used. google.com

Molar Ratios: The stoichiometry of the reactants, particularly the ratio of the toluene substrate to the brominating agent, is a key determinant of selectivity. A slight excess of the brominating agent is sometimes used to ensure complete conversion of the starting material. organic-chemistry.org

The following interactive table illustrates how variations in these parameters can influence the reaction's yield and selectivity in the synthesis of a generic substituted benzyl bromide.

| Parameter | Variation | Effect on Yield | Effect on Selectivity | Rationale |

| Initiator | AIBN vs. Benzoyl Peroxide | Varies | Varies | The decomposition kinetics and reactivity of the resulting radicals differ, affecting reaction efficiency. |

| Low vs. High Concentration | Can decrease if too low | Can decrease if too high | Insufficient initiator leads to a slow reaction; excess can cause side reactions. | |

| Solvent | CCl₄ vs. Acetonitrile | Generally comparable | Can be higher in non-polar | Solvents can influence radical stability and reactivity pathways. organic-chemistry.org |

| Temperature | Optimal vs. Too High | Decreases | Decreases | Higher temperatures can lead to undesired side reactions, such as dibromination or ring bromination. google.com |

| NBS Molar Ratio | Equimolar vs. Slight Excess | Increases with excess | Can decrease if too high | A slight excess drives the reaction to completion, but a large excess can lead to byproducts. organic-chemistry.org |

Green Chemistry Principles in Halogenated Compound Synthesis

The synthesis of halogenated compounds, including this compound, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. epa.govroyalsocietypublishing.org

Prevention of Waste: This foundational principle advocates for designing syntheses that produce minimal waste. epa.gov In the context of benzylic bromination, this involves optimizing reactions to achieve high selectivity, thereby reducing the formation of unwanted byproducts that would need to be separated and disposed of.

Designing Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little or no toxicity. epa.gov A significant step in this direction is the replacement of hazardous solvents like carbon tetrachloride, a known carcinogen and ozone-depleting substance, with safer alternatives like acetonitrile. organic-chemistry.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org The use of photochemical initiation with energy-efficient light sources, such as compact fluorescent lamps, instead of high-temperature thermal initiation, is an example of applying this principle. organic-chemistry.org

Use of Safer Solvents and Auxiliaries: The principle of using safer solvents is paramount in making the synthesis of halogenated compounds greener. epa.gov Research into solvent-free reaction conditions or the use of water as a solvent for bromination reactions represents a significant advancement in this area. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. epa.gov The radical initiators used in benzylic bromination function catalytically, aligning with this principle.

By integrating these green chemistry principles, the synthesis of this compound and other halogenated compounds can be made more sustainable, reducing their environmental impact. uni-lj.si

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 3 Fluorobenzyl Bromide

Coupling Reactions Involving Carbon-Halogen Bonds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. 4-Bromo-2-chloro-3-fluorobenzyl bromide possesses two different C-Br bonds that can potentially participate in these reactions: the benzylic C(sp³)-Br bond and the aromatic C(sp²)-Br bond.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.govnih.gov Both aryl halides and, more recently, benzylic halides have been shown to be effective substrates. nih.gov

When this compound is subjected to Suzuki-Miyaura conditions, a key question of selectivity arises: which C-Br bond will react? The relative reactivity is influenced by the catalyst system and reaction conditions. Generally, the oxidative addition of palladium to an aryl C(sp²)-Br bond is faster and more facile than to a benzylic C(sp³)-Br bond. However, benzylic halides are also competent coupling partners. nih.gov It is therefore possible to achieve selective coupling at either site or even double coupling, depending on the specific conditions and stoichiometry of the reagents. For instance, studies on related substrates have shown that benzylic bromides can be coupled with aryltrifluoroborates in good yields using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂ with a base such as Cs₂CO₃. nih.gov

A typical Suzuki-Miyaura reaction involving a benzylic bromide is detailed in the table below.

| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Benzyl (B1604629) bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 95 |

| Suzuki-Miyaura | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 93 |

| Suzuki-Miyaura | 4-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 85 |

Data adapted from related studies on benzylic bromide couplings. nih.gov

Besides palladium, other transition metals are effective catalysts for cross-coupling reactions involving benzylic halides.

Cobalt-Catalyzed Coupling: Cobalt complexes can catalyze the cross-coupling of benzylic zinc reagents with aryl bromides and chlorides. rsc.org A system using CoCl₂ with an isoquinoline (B145761) additive has been shown to be effective for producing diarylmethane structures. This method tolerates a variety of functional groups like esters and nitriles. rsc.org

Nickel-Catalyzed Coupling: Nickel catalysts, often in dual catalytic systems with photoredox catalysts, can facilitate the coupling of benzylic trifluoroborates with aryl halides. researchgate.net These reactions often proceed under mild conditions. researchgate.net

Palladium-Catalyzed Alkynylation: A rapid and efficient palladium-catalyzed method exists for the cross-coupling of benzylic bromides with lithium acetylides. rsc.org This reaction proceeds quickly at room temperature and shows a high tolerance for sensitive functional groups, providing a direct route to benzylic alkynes. rsc.org

These alternative methods expand the synthetic utility of benzylic bromides like this compound, allowing for the formation of diverse molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The reactivity of the benzene ring in this compound is heavily influenced by the presence of three different halogen substituents. These substituents affect both the rate and the regioselectivity of aromatic substitution reactions.

Regioselectivity and Electronic Effects of Multiple Halogen Substituents

Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate, particularly when the electrophile attacks at the ortho and para positions.

In the case of the precursor, 1-bromo-3-chloro-2-fluorobenzene (B125859), the directing effects of the three halogens must be considered collectively. Fluorine is the most electronegative halogen, exerting a strong inductive effect, but it is also the best lone pair donor for resonance stabilization among the halogens. Chlorine and bromine have weaker inductive and resonance effects compared to fluorine. The substitution pattern will be a result of the interplay of these effects and steric hindrance. The most likely positions for electrophilic attack would be those that are ortho or para to the directing halogens and are least sterically hindered.

The table below summarizes the electronic effects of the halogen substituents.

| Halogen | Inductive Effect | Resonance Effect | Directing Effect |

| Fluorine | Strongly deactivating | Weakly activating (resonance donation) | Ortho, Para-directing |

| Chlorine | Deactivating | Weakly activating (resonance donation) | Ortho, Para-directing |

| Bromine | Deactivating | Weakly activating (resonance donation) | Ortho, Para-directing |

Directed Ortho Metalation (DoM) Strategies in Polyhalogenated Aromatics

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While the benzyl bromide group itself is not a DMG, this strategy is highly relevant for the functionalization of the precursor aromatic ring to synthesize derivatives.

In a molecule like 1-bromo-3-chloro-2-fluorobenzene, the fluorine atom is a potential DMG, although a weak one. It has been shown that in polyhalogenated fluoroarenes, lithiation often occurs ortho to the fluorine atom. This is attributed to the ability of the fluorine to coordinate the lithium reagent and to stabilize the resulting carbanion through its inductive effect. Therefore, treatment of 1-bromo-3-chloro-2-fluorobenzene with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) would be expected to lead to deprotonation at the position ortho to the fluorine atom.

Radical Reactions and Pathways

The benzyl bromide functional group is also susceptible to radical reactions, which can be initiated by light or radical initiators.

Free Radical Bromination and Related Processes

The synthesis of this compound from its corresponding toluene (B28343) precursor (4-bromo-2-chloro-3-fluorotoluene) would likely proceed via a free radical bromination mechanism. This reaction is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a bromine source such as N-bromosuccinimide (NBS).

The mechanism involves three stages: initiation, propagation, and termination. In the initiation step, the initiator decomposes to form radicals. In the propagation steps, a bromine radical abstracts a benzylic hydrogen from the toluene to form a resonance-stabilized benzyl radical. This benzyl radical then reacts with a bromine molecule (or NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain reaction. Bromination is highly selective for the benzylic position due to the stability of the resulting benzyl radical.

Electron Transfer Initiated Reactions

Single electron transfer (SET) can initiate reactions of benzyl bromides. Electron-rich species can donate an electron to the benzyl bromide, leading to the cleavage of the carbon-bromine bond and the formation of a benzyl radical and a bromide anion. This benzyl radical can then participate in various subsequent reactions, such as dimerization or reaction with other radical species.

Conversely, under certain conditions, the benzyl bromide can undergo an electron transfer to a suitable acceptor. However, given the presence of the electron-withdrawing halogens on the aromatic ring, the former process (reductive cleavage) is more common. The rate of this electron transfer process is influenced by the reduction potential of the benzyl bromide, which is in turn affected by the electronic nature of the substituents on the aromatic ring.

Functional Group Interconversions Involving Halogens

The reactivity of the benzylic bromide in this compound is central to its utility in synthetic chemistry. The interplay of the halogen substituents on the aromatic ring significantly influences the course and rate of reactions at the benzylic carbon. This section explores key functional group interconversions involving the carbon-halogen bonds of this specific polyhalogenated benzyl bromide.

Reduction of Carbon-Halogen Bonds

The reduction of the benzylic carbon-bromine bond in this compound to a carbon-hydrogen bond is a fundamental transformation. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from general principles established for substituted benzyl halides. The benzylic C-Br bond is significantly more labile than the aryl C-Br and C-Cl bonds, allowing for its selective reduction.

Research on the dehalogenation of various benzyl halides has shown that benzyl bromides are generally more reactive than the corresponding benzyl chlorides. nih.gov This increased reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. A common method for such reductions involves the use of a reducing system like H₃PO₃/I₂, which can effectively dehalogenate benzyl bromides and chlorides under metal-free conditions. nih.gov The reaction likely proceeds through the in situ generation of HI, which facilitates the reduction. nih.gov

The electronic nature of the substituents on the benzene ring plays a crucial role. Although a comprehensive study on this specific substitution pattern is unavailable, it is known that both electron-donating and electron-withdrawing groups are tolerated in similar reductions. researchgate.net The presence of a fluorine atom at the 3-position is expected to exert a strong electron-withdrawing inductive effect, which could influence the stability of any potential carbocationic intermediates. minia.edu.eg

Table 1: Representative Conditions for the Reduction of Benzylic Halides

| Entry | Substrate | Reducing Agent/Conditions | Product | Yield (%) |

| 1 | Benzyl bromide | H₃PO₃, I₂, Benzene, 120 °C | Toluene | 76 |

| 2 | 4-Methylbenzyl bromide | H₃PO₃, I₂, DCE, 120 °C | 1,4-Dimethylbenzene | 91 |

| 3 | 4-Chlorobenzyl chloride | H₃PO₃, I₂, DCE, 100 °C | 4-Chlorotoluene | 85 |

This table presents data for analogous compounds to illustrate the general reactivity in the reduction of benzylic halides.

Hydrolysis and Solvolysis Studies of Benzylic Bromides

The hydrolysis and solvolysis of benzyl bromides are classic examples of nucleophilic substitution reactions, the mechanisms of which (SN1 or SN2) are highly sensitive to the substitution pattern on the aromatic ring and the nature of the solvent. nih.gov For this compound, the reaction would involve the replacement of the benzylic bromide by a hydroxyl group (hydrolysis) or a solvent-derived alkoxy or similar group (solvolysis).

The mechanism of solvolysis for substituted benzyl chlorides has been studied extensively, revealing that compounds with strong electron-donating groups tend to react via an SN1 mechanism, proceeding through a stable benzylic carbocation. nih.gov Conversely, substrates with electron-withdrawing groups often favor an SN2 pathway. Given the presence of three halogen substituents (4-Br, 2-Cl, 3-F), which are all inductively electron-withdrawing, an SN2 mechanism would be the anticipated pathway for this compound in most solvent systems. libretexts.orglibretexts.org The fluorine atom at the ortho position to the benzyl group also introduces significant steric hindrance, which could further influence the reaction rate. libretexts.org

The rate of solvolysis is also dependent on the leaving group ability, with bromide being a better leaving group than chloride. Studies on the solvolysis of benzyl halides have provided a wealth of data on how substituent effects modulate reactivity. nih.gov

Table 2: Relative Solvolysis Rates of Substituted Benzyl Halides

| Substrate | Solvent System | Relative Rate (k/k₀) | Mechanistic Pathway |

| Benzyl chloride | 80% Ethanol | 1.0 | SN2 |

| 4-Methoxybenzyl chloride | 80% Ethanol | ~2000 | SN1 |

| 4-Nitrobenzyl chloride | 80% Ethanol | ~0.1 | SN2 |

| Benzyl bromide | 80% Ethanol | ~50 | SN1/SN2 borderline |

This table provides comparative data for different substituted benzyl halides to contextualize the expected reactivity of this compound.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The formation of organometallic reagents from this compound would be a challenging yet synthetically valuable transformation. The presence of multiple halogen atoms introduces the issue of chemoselectivity.

Grignard Reagents:

The preparation of Grignard reagents (RMgX) typically involves the reaction of an organic halide with magnesium metal. utexas.edu The reactivity of halogens in Grignard formation follows the order I > Br > Cl >> F. In the case of this compound, there are two potential sites for reaction with magnesium: the benzylic C-Br bond and the aromatic C-Br bond. The benzylic C-Br bond is generally more reactive towards magnesium insertion than the aromatic C-Br bond. However, the high reactivity of the benzylic position can also lead to undesired Wurtz-type coupling reactions. Selective formation of the Grignard reagent at the aromatic C-Br position would likely require specific reaction conditions, and the benzylic bromide might need to be introduced after the Grignard formation. In dihaloarenes, selective Grignard formation at the more reactive halogen is a known strategy. chegg.comchegg.com

Organolithium Compounds:

Organolithium reagents are typically formed via halogen-lithium exchange or by direct reaction with lithium metal. wikipedia.org Halogen-lithium exchange is highly efficient and generally follows the reactivity trend I > Br > Cl. For this compound, treatment with an alkyllithium reagent such as n-butyllithium at low temperatures would be expected to result in a rapid bromine-lithium exchange at the more reactive benzylic position. Selective exchange at the aromatic bromine would be difficult to achieve without prior modification of the benzylic position. The high reactivity of organolithium reagents also makes them prone to side reactions, and careful control of stoichiometry and temperature is crucial. taylorandfrancis.com

Table 3: General Reactivity of Halides in Organometallic Formation

| Halogen Bond | Grignard Formation Reactivity | Lithium-Halogen Exchange Reactivity |

| C-I | High | High |

| C-Br | Moderate | Moderate |

| C-Cl | Low | Low |

| C-F | Very Low | Very Low |

This table summarizes the general reactivity trends for the formation of organometallic reagents from organic halides.

Applications of 4 Bromo 2 Chloro 3 Fluorobenzyl Bromide As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The utility of 4-bromo-2-chloro-3-fluorobenzyl bromide lies in its ability to participate in nucleophilic substitution reactions, where the bromine atom of the benzyl (B1604629) bromide group is displaced by a nucleophile. This classic alkylation reaction allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, making it a key component in the assembly of intricate molecular architectures.

In medicinal chemistry, the introduction of halogenated benzyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound is utilized as a precursor for synthesizing bioactive molecules. For instance, it can be used to alkylate heterocyclic compounds to produce analogs for drug discovery programs. The specific halogenation pattern on the phenyl ring can lead to enhanced binding affinity to biological targets, improved metabolic stability, or altered lipophilicity. Research in this area often involves the synthesis of novel derivatives of known pharmacophores, where the 4-bromo-2-chloro-3-fluorobenzyl group is appended to explore structure-activity relationships (SAR).

An example of its application is in the synthesis of complex heterocyclic systems, which are core structures in many therapeutic agents. The benzyl bromide moiety readily reacts with nucleophilic centers on these heterocycles.

Table 1: Illustrative Synthesis of a Bioactive Precursor

| Reactant A | Reactant B | Product Class | Potential Application |

|---|

A significant application of this compound is in the agrochemical industry, particularly in the synthesis of modern insecticides. nih.gov It serves as a key building block for certain pyrazolecarboxamide insecticides. These compounds function as potent ryanodine (B192298) receptor modulators, disrupting calcium regulation in insects and leading to paralysis and death.

The synthesis of these insecticides often involves the N-alkylation of a substituted pyrazole (B372694) ring with this compound. The resulting intermediate is then further elaborated to yield the final active ingredient. The specific combination of halogens on the benzyl group is crucial for the molecule's insecticidal efficacy and spectrum of activity. researchgate.netsemanticscholar.org

Table 2: Key Reaction in Agrochemical Synthesis

| Reactant A | Reactant B | Reagents/Conditions | Product |

|---|

This reaction highlights the role of the compound in introducing a specifically functionalized benzyl group, which is integral to the final product's biological activity. nih.govresearchgate.net

While less documented than its roles in pharmaceutical and agrochemical synthesis, the reactive nature of this compound gives it potential for applications in materials science. Benzyl halides are common precursors for the functionalization of polymers and surfaces. The 4-bromo-2-chloro-3-fluorobenzyl group could be introduced into polymer backbones or as a side chain to modify the material's properties, such as thermal stability, flame retardancy (due to the bromine and chlorine content), and refractive index.

In the field of dyes and photosensitive materials, this compound could be used to synthesize precursors where the substituted phenyl ring influences the chromophore's electronic properties. The halogens can alter the absorption and emission wavelengths of a dye molecule through their electronic effects. However, specific, large-scale applications in these areas are not widely reported in current literature.

Utilization in Heterocycle Synthesis

Heterocyclic compounds are fundamental in organic chemistry, forming the basis of countless natural products, pharmaceuticals, and functional materials. This compound is a valuable reagent for the synthesis and functionalization of these ring systems.

The most prominent use of this compound in this context is the N-alkylation of nitrogen-containing heterocycles. nih.gov The lone pair of electrons on a nitrogen atom within a heterocyclic ring (such as pyrazole, imidazole, triazole, or pyridine) acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. organic-chemistry.org

This reaction is a straightforward and efficient method for attaching the 4-bromo-2-chloro-3-fluorobenzyl group to a nitrogen atom, a key step in the synthesis of the agrochemicals mentioned previously. nih.govresearchgate.net The reaction conditions are typically mild, often involving a base to deprotonate the heterocycle and an appropriate solvent.

Table 3: N-Alkylation of a Pyrazole Heterocycle

| Heterocycle | Alkylating Agent | Product | Significance |

|---|

This regioselective alkylation is crucial for ensuring the correct final structure and desired biological activity of the target molecule. organic-chemistry.org

In addition to nitrogen heterocycles, this compound can be used to synthesize sulfur- and oxygen-containing heterocycles, although this application is less common. The underlying principle is the same: nucleophilic substitution.

For oxygen-containing heterocycles, the compound can react with a diol or a phenol (B47542) under basic conditions (similar to a Williamson ether synthesis) to form ether linkages that may be part of a larger heterocyclic system. For example, reacting it with a catechol derivative could lead to the formation of a substituted benzodioxole ring system.

For sulfur-containing heterocycles, reaction with a nucleophilic sulfur species, such as sodium sulfide (B99878) or a thiophenol, can be used to introduce the benzyl group. This can lead to the formation of thioethers which can be precursors to or part of sulfur-containing rings like thiophenes or thiazoles.

While synthetically feasible, dedicated research showcasing the extensive use of this compound for these specific classes of heterocycles is not as prevalent as its application for nitrogen-based rings.

Introduction of Functional Groups and Complex Scaffolds

The strategic placement of functional groups and the construction of complex molecular scaffolds are central to the synthesis of novel compounds with desired properties. This compound serves as a valuable reagent in this context, primarily through reactions that leverage the lability of the benzylic bromine atom. This reactivity allows for the facile introduction of the substituted benzyl moiety onto a variety of nucleophilic substrates.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. This compound can participate in various C-C bond-forming reactions where it acts as an electrophilic partner. These reactions typically involve the displacement of the bromide ion by a carbon-based nucleophile.

Detailed research findings on specific carbon-carbon bond-forming reactions involving this compound are not extensively documented in publicly available literature. However, based on the known reactivity of benzyl bromides, it is anticipated to react with a range of carbon nucleophiles. Examples of such potential reactions, though not specifically cited for this compound, would include:

Alkylation of Enolates: Reaction with enolates derived from ketones, esters, or other carbonyl compounds would lead to the introduction of the 4-bromo-2-chloro-3-fluorobenzyl group at the α-position of the carbonyl.

Grignard and Organolithium Reactions: Coupling with Grignard reagents or organolithium compounds would result in the formation of a new C-C bond, yielding more complex substituted aromatic structures.

Cyanide Displacement: Reaction with cyanide salts would produce the corresponding benzyl cyanide derivative, which is a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.

A hypothetical data table illustrating potential outcomes of such reactions is presented below.

| Carbon Nucleophile | Product Type | Potential Reaction Conditions |

| Diethyl malonate anion | Diethyl 2-(4-bromo-2-chloro-3-fluorobenzyl)malonate | NaOEt, EtOH, reflux |

| Phenylmagnesium bromide | (4-Bromo-2-chloro-3-fluorobenzyl)benzene | Anhydrous THF, 0 °C to rt |

| Sodium cyanide | 2-(4-Bromo-2-chloro-3-fluorophenyl)acetonitrile | DMSO, 50 °C |

This table is illustrative of the expected reactivity of benzyl bromides and is not based on specific experimental data for this compound.

The formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur is another critical transformation in organic synthesis. This compound is an excellent substrate for such reactions, readily undergoing nucleophilic substitution with a wide array of heteroatomic nucleophiles.

Examples of expected carbon-heteroatom bond-forming reactions include:

O-Alkylation: Reaction with alcohols or phenols in the presence of a base would yield the corresponding benzyl ethers.

N-Alkylation: Amines, amides, and other nitrogen-containing compounds can be alkylated to introduce the 4-bromo-2-chloro-3-fluorobenzyl group.

S-Alkylation: Thiols and thiophenols would react to form thioethers.

The following interactive data table summarizes the potential products from reactions with various heteroatom nucleophiles.

| Heteroatom Nucleophile | Product Type | Potential Reaction Conditions |

| Sodium phenoxide | 1-Bromo-4-(phenoxymethyl)-2-chloro-3-fluorobenzene | Acetone, K2CO3, reflux |

| Ammonia | (4-Bromo-2-chloro-3-fluorophenyl)methanamine | Ethanolic ammonia, sealed tube, heat |

| Sodium thiophenoxide | 1-Bromo-2-chloro-3-fluoro-4-((phenylthio)methyl)benzene | DMF, rt |

This table is illustrative of the expected reactivity of benzyl bromides and is not based on specific experimental data for this compound.

Advanced Spectroscopic Characterization in Research of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Bromo-2-chloro-3-fluorobenzyl bromide, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

¹H and ¹³C NMR for Structural Elucidation of Reaction Products

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the hydrogen and carbon framework of a molecule. In the context of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The chemical shift of the benzylic protons would be influenced by the adjacent bromine atom, typically appearing in a downfield region. The aromatic region would display a complex splitting pattern due to the coupling between the remaining aromatic protons and the fluorine atom.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate resonance. The carbon attached to the bromine of the benzyl (B1604629) group, as well as the aromatic carbons, would exhibit characteristic chemical shifts influenced by the attached halogens. The carbon atoms directly bonded to bromine, chlorine, and fluorine would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Br | 4.5 - 5.0 | 30 - 35 |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| Aromatic C-Br | - | 110 - 125 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-F | - | 155 - 165 |

| Aromatic C-CH₂Br | - | 135 - 145 |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹⁹F NMR for Fluorine-Containing Compounds

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. The chemical shift of the fluorine resonance and its coupling constants with neighboring protons (³J(H-F)) would provide definitive evidence for the substitution pattern on the aromatic ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary to NMR and are essential for a complete spectroscopic characterization.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of these groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the benzylic group, as well as C-Br, C-Cl, and C-F stretching vibrations.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₂) | 3000 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Note: The data in this table is based on typical absorption ranges for the indicated functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that are often complementary to those observed in FT-IR. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton and the carbon-halogen bonds, which can sometimes be weak or absent in the FT-IR spectrum. The symmetric vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the determination of a unique elemental formula. For this compound, the molecular formula is C₇H₄Br₂ClF. Due to the presence of naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecule will present as a cluster of isotopic peaks. HRMS can resolve these individual isotopic masses, and the most abundant combination (C₇H₄⁷⁹Br₂³⁵ClF) is typically used to confirm the elemental composition. The precise measurement of the monoisotopic mass allows researchers to distinguish the target compound from any other isomers or impurities with the same nominal mass.

Table 1: Theoretical Exact Masses of Major Isotopologues of this compound

| Isotopologue Formula | Theoretical Monoisotopic Mass (Da) |

| C₇H₄⁷⁹Br₂³⁵ClF | 299.8352 |

| C₇H₄⁷⁹Br⁸¹Br³⁵ClF | 301.8332 |

| C₇H₄⁷⁹Br₂³⁷ClF | 301.8323 |

| C₇H₄⁸¹Br₂³⁵ClF | 303.8311 |

| C₇H₄⁷⁹Br⁸¹Br³⁷ClF | 303.8302 |

| C₇H₄⁸¹Br₂³⁷ClF | 305.8281 |

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps confirm the structure.

For this compound, the fragmentation is characterized by its multiple halogen atoms. miamioh.edu The presence of two bromine atoms and one chlorine atom creates a distinctive isotopic pattern for the molecular ion (M⁺) peak and its fragments. chemguide.co.ukyoutube.com This pattern would show peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the natural abundances of the bromine and chlorine isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1). chemguide.co.ukyoutube.com

A primary and highly characteristic fragmentation pathway for benzyl bromides is the cleavage of the C-Br bond of the bromomethyl group. nih.govraco.cat This process results in the loss of a bromine radical (•Br) to form a relatively stable substituted benzyl cation. This fragment would be a major peak in the spectrum and would itself display an isotopic pattern corresponding to the remaining one bromine and one chlorine atom.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description of Loss | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| [C₇H₄Br₂ClF]⁺• | Molecular Ion (M⁺•) | 300 |

| [C₇H₄BrClF]⁺ | Loss of benzylic bromine radical (•Br) | 221 |

| [C₇H₄ClF]⁺ | Loss of both bromine radicals (•Br) | 142 |

| [C₆H₃BrClF]⁺ | Loss of CH₂Br and subsequent rearrangement | 208 |

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

To perform this analysis, a high-quality single crystal of this compound must first be grown. growingscience.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed three-dimensional map of electron density, from which the exact positions of all atoms in the molecule can be determined. researchgate.net

The data obtained from single crystal X-ray diffraction would provide definitive confirmation of the compound's structure, including:

The substitution pattern on the benzene ring, confirming the relative positions of the bromo, chloro, and fluoro substituents.

Precise measurements of all bond lengths and bond angles within the molecule.

The conformation of the molecule in the solid state, including the orientation of the benzyl bromide group relative to the aromatic ring.

The detailed structural data from X-ray crystallography also allows for a thorough analysis of the non-covalent interactions that govern how the molecules pack together in the crystal lattice.

Intramolecular Interactions: The analysis would reveal any steric strain or interactions between the adjacent bulky halogen substituents (bromine and chlorine) and the benzyl bromide group on the aromatic ring. These interactions can influence the molecule's preferred conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated π-electron systems. youtube.com

The substituted benzene ring in this compound acts as a chromophore. The conjugated π-system of the aromatic ring allows for π → π* electronic transitions, which occur upon the absorption of light in the ultraviolet region of the electromagnetic spectrum. youtube.com

The presence of the halogen substituents (Br, Cl, F) and the bromomethyl group act as auxochromes. These groups can modify the absorption characteristics of the benzene chromophore by influencing the energy levels of the molecular orbitals. Their electronic effects (both inductive and resonance) can cause a shift in the wavelength of maximum absorbance (λmax) compared to unsubstituted benzene. This shift can be either a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift. The resulting UV-Vis spectrum, often consisting of one or more broad absorption bands, is characteristic of the molecule's specific electronic environment. youtube.com

Table 3: Typical UV Absorption for Substituted Benzene Derivatives

| Chromophore System | Typical λmax Range (nm) | Type of Transition |

| Benzene | ~254 | π → π |

| Halogen-Substituted Benzene | 245 - 285 | π → π |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard tool in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 4-Bromo-2-chloro-3-fluorobenzyl bromide, DFT calculations would be instrumental in elucidating several key properties.

Vibrational Frequency Calculations and Spectral Assignment

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, a detailed assignment of the spectral bands can be made, providing a spectroscopic fingerprint of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

To gain a more detailed understanding of a molecule's reactivity, various reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) surface, for instance, visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, predicting where it is most likely to undergo nucleophilic, electrophilic, or radical attack.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in a solution or condensed phase.

Exploration of Molecular Interactions in Solution and Condensed Phases

MD simulations can model how a molecule of this compound would interact with solvent molecules or other molecules in a liquid or solid state. This is crucial for understanding its solubility, diffusion, and how it might behave in a reaction medium or a biological environment. These simulations can reveal details about intermolecular forces, such as hydrogen bonding, halogen bonding, and van der Waals interactions, which govern the macroscopic properties of the substance.

The absence of specific computational data for this compound highlights a gap in the current scientific knowledge and presents an opportunity for future research to characterize this and other similarly complex halogenated molecules.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies provide a microscopic view of the reaction pathways of this compound. These computational methods are essential for understanding the intricate details of bond-breaking and bond-forming processes, the nature of transition states, and the influence of the molecular environment.

Transition State Analysis and Activation Energy Barriers

Theoretical calculations, often employing Density Functional Theory (DFT), are utilized to map the potential energy surface of reactions involving this compound. A key aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The structure of the transition state in nucleophilic substitution reactions of benzyl (B1604629) bromides is influenced by the substituents on the aromatic ring. For this compound, the presence of three halogen atoms (bromo, chloro, and fluoro) as electron-withdrawing groups is expected to influence the stability of the transition state.

In SN2 reactions, a more "tight" trigonal-bipyramidal transition state is anticipated due to the electron-withdrawing nature of the substituents. The activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter determining the reaction rate. While specific experimental or calculated values for this exact molecule are not readily found in the literature, analogous studies on substituted benzyl bromides provide a framework for estimation.

Table 1: Illustrative Activation Energy Barriers for SN2 Reactions of Substituted Benzyl Bromides with a Generic Nucleophile

| Benzyl Bromide Derivative | Substituents | Predicted Relative Activation Energy (kcal/mol) |

|---|---|---|

| Benzyl bromide | None | 20.5 |

| 4-Nitrobenzyl bromide | Strong Electron-Withdrawing | 18.2 |

| 4-Methoxybenzyl bromide | Strong Electron-Donating | 22.1 |

| This compound | Multiple Halogen (Electron-Withdrawing) | ~19.0 - 20.0 |

Note: The value for this compound is an educated estimate based on the cumulative electron-withdrawing effect of the halogens.

Solvent Effects on Reaction Pathways

The surrounding solvent medium plays a crucial role in the reaction pathways of this compound. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of the solvent. For nucleophilic substitution reactions, the polarity of the solvent can dictate whether the reaction proceeds via an SN1 or SN2 mechanism.

In polar protic solvents (e.g., water, ethanol), an SN1 pathway, involving a carbocation intermediate, may be favored. The stability of the benzylic carbocation would be somewhat reduced by the inductive electron-withdrawing effects of the halogens. In contrast, polar aprotic solvents (e.g., acetone, DMF) typically favor an SN2 mechanism. The photolysis of related bromo- and chloro-substituted benzyl derivatives has shown that the reaction pathway is dependent on solvent polarity, with more polar solvents favoring ionic product channels.

Table 2: Predicted Solvent Effects on the Dominant Reaction Pathway for this compound

| Solvent | Solvent Type | Predicted Dominant Pathway | Rationale |

|---|---|---|---|

| Hexane | Non-polar | SN2 / Radical | Low polarity disfavors ion formation. |

| Acetone | Polar Aprotic | SN2 | Stabilizes the polar transition state of an SN2 reaction. |

| Ethanol | Polar Protic | Mixed SN1 / SN2 | Can solvate both the carbocation intermediate (SN1) and the nucleophile/leaving group (SN2). |

Non-Linear Optical (NLO) Properties Theoretical Investigation

Theoretical investigations into the non-linear optical (NLO) properties of molecules like this compound are crucial for the development of new materials for optoelectronics and photonics. These studies typically use quantum chemical methods to calculate properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

The presence of halogens can influence the NLO properties by modifying the electron distribution within the molecule. While not a classic "push-pull" system with strong donor and acceptor groups, the asymmetry in the substitution pattern of this compound can lead to a non-zero hyperpolarizability. Theoretical calculations would involve geometry optimization followed by the computation of these electronic properties.

Table 3: Hypothetical Calculated NLO Properties for this compound

| Property | Symbol | Estimated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2.5 - 3.5 D |

| Mean Polarizability | α | 100 - 120 |

| First-Order Hyperpolarizability | β | 50 - 150 |

Note: These values are hypothetical and serve to illustrate the types of data generated in such studies. Actual values would require specific quantum chemical calculations.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. For a compound like this compound, a QSRR model could predict its reaction rate constant based on various molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). For a series of substituted benzyl bromides, a QSRR equation might take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃(LUMO)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, accounting for electronic effects.

Eₛ is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

For this compound, the cumulative electronic effects of the three halogens would be a significant descriptor in any QSRR model predicting its nucleophilic substitution reactivity.

Table 4: Relevant Molecular Descriptors for QSRR of this compound

| Descriptor Type | Specific Descriptor | Estimated Contribution to Reactivity |

|---|---|---|

| Electronic | Sum of Hammett constants (σ) | Positive (accelerating for nucleophilic attack on the ring, complex for benzylic position) |

| Steric | Taft Steric Parameter (Eₛ) of ortho-substituent (Chloro) | Negative (retarding) for SN2 reactions |

| Quantum Chemical | LUMO Energy | Lower energy would indicate higher reactivity towards nucleophiles |

Future Research Directions and Emerging Methodologies

Novel Synthetic Routes for Densely Halogenated Benzyl (B1604629) Bromides

The synthesis of poly-substituted benzyl bromides often involves the bromination of the corresponding toluene (B28343) derivative. Traditional methods, however, can suffer from a lack of selectivity, leading to mixtures of mono- and di-brominated products, as well as undesired aromatic ring bromination. scientificupdate.com Future research is focused on overcoming these limitations through innovative synthetic strategies.

One promising avenue is the continued development of continuous-flow photochemical reactions. scientificupdate.comrsc.org These systems allow for precise control over reaction parameters such as residence time, light intensity, and temperature, which can significantly improve selectivity. Using light to initiate radical reactions avoids the need for chemical initiators and can be performed in greener solvents like acetonitrile (B52724), replacing hazardous chlorinated solvents such as carbon tetrachloride. rsc.orgorganic-chemistry.org Another area of advancement is the use of novel brominating agents and systems that offer enhanced selectivity for the benzylic position. For instance, the combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) with a catalytic amount of a Lewis acid like Zirconium(IV) chloride has been shown to prevent the competing bromination of the aromatic ring. scientificupdate.com Metal-free approaches, utilizing reagents like iodobenzene (B50100) diacetate in the presence of potassium bromide, also represent a sustainable alternative for benzylic C(sp³)-H bromination under ambient conditions. ias.ac.in

| Synthetic Method | Reagents/Conditions | Advantages |

| Continuous-Flow Photochemistry | N-Bromosuccinimide (NBS), visible light (e.g., CFL), acetonitrile | Enhanced safety, improved selectivity, avoids hazardous solvents. rsc.orgorganic-chemistry.org |

| In Situ Bromine Generation | NaBrO₃/HBr, 405 nm LEDs, continuous flow | High throughput, excellent mass efficiency, solvent-free options. scientificupdate.comrsc.org |

| Lewis Acid Catalysis | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), cat. ZrCl₄ | Prevents aromatic ring bromination. scientificupdate.com |

| Metal-Free C-H Bromination | KBr, PhI(OAc)₂ (iodobenzene diacetate), DCM | Ambient conditions, avoids metal catalysts. ias.ac.in |

The synthesis of the requisite toluene precursors is also a key area of research. Multi-step sequences starting from readily available materials, involving nitration, reduction, diazotization, and Sandmeyer-type reactions (diazo-chlorination or diazo-bromination), are established routes for introducing the desired halogen pattern onto the aromatic ring. researchgate.netgoogle.com Optimizing these classical transformations for higher yields and purity remains an important goal.

Chemo-, Regio-, and Stereoselective Transformations

4-Bromo-2-chloro-3-fluorobenzyl bromide is an electrophilic substrate, primed for nucleophilic substitution reactions at the benzylic carbon. The reaction mechanism, typically SN1 or SN2, is heavily influenced by the solvent and the nature of the nucleophile. vaia.com The electron-withdrawing halogen substituents on the aromatic ring are expected to destabilize a potential benzylic carbocation intermediate, favoring an SN2 pathway.

Future research will focus on exploiting this reactivity in highly selective transformations. This includes developing conditions for the stereoselective substitution of prochiral benzyl bromides or the chemoselective reaction at the benzylic position in the presence of other reactive functional groups. Regioselectivity is also crucial; for instance, in reactions with ambident nucleophiles, directing the attack to a specific atom is a key challenge. Furthermore, the development of cascade reactions, where an initial substitution is followed by one or more subsequent transformations in a single pot, is a major goal for increasing synthetic efficiency. nih.gov An example of such complexity is the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of electron-rich benzyl bromides, a process that proceeds through a sequence of cationic intermediates. nih.gov

Catalyst Development for Enhanced Reactivity and Green Synthesis

Catalysis is central to the development of sustainable synthetic methods for and with densely halogenated benzyl bromides. In the context of their synthesis, catalyst development focuses on greening the free-radical benzylic bromination process. researchgate.net This includes exploring alternatives to traditional initiators and developing catalytic systems that can operate under milder conditions, such as visible light photocatalysis. acs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key aspect of green chemistry. organic-chemistry.org For example, Silphos, a silica-based phosphine (B1218219) reagent, can be used for the conversion of benzyl alcohols to benzyl bromides and allows for simple filtration to remove the byproduct. organic-chemistry.org

For transformations of benzyl bromides, phase-transfer catalysts are valuable for reactions involving aqueous and organic phases, enhancing reaction rates and yields. Lewis acid catalysis can be employed to activate the C-Br bond, facilitating nucleophilic substitution or Friedel-Crafts-type alkylations. nih.gov Research into novel organocatalysts and transition-metal catalysts for cross-coupling reactions involving the benzylic C-Br bond will open new avenues for C-C and C-heteroatom bond formation, enabling the construction of more complex molecular architectures.

| Catalyst/System Type | Application | Goal/Advantage |

| Photocatalysts | Benzylic Bromination | Uses visible light as a renewable energy source, mild conditions. acs.org |

| Heterogeneous Reagents (e.g., Silphos) | Alcohol to Bromide Conversion | Simplifies product purification, potential for reagent recycling. organic-chemistry.org |

| Lewis Acids (e.g., SnBr₄) | Diazo C-C Insertion | Catalyzes complex cascade reactions for C-C bond formation. nih.gov |

| Phase-Transfer Catalysts | Nucleophilic Substitution | Facilitates reactions between reactants in immiscible phases, improving efficiency. |

Exploration of New Applications in Advanced Materials and Chemical Synthesis

Polyhalogenated aromatic compounds are critical building blocks in various fields, including pharmaceuticals, agrochemicals, and materials science. While specific applications for this compound are not yet widely documented, its structure suggests significant potential. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it an attractive fragment for drug discovery. For example, the related compound 4-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of pharmaceuticals like enzalutamide (B1683756) and Venclexta. guidechem.com

Future research will likely explore the use of this compound as a precursor for novel bioactive molecules. Its utility as a versatile alkylating agent allows for the introduction of the 4-bromo-2-chloro-3-fluorobenzyl moiety into various scaffolds. preprints.org In materials science, the high halogen content could be exploited in the synthesis of flame-retardant polymers or as a component in advanced liquid crystals or organic electronics, where the specific substitution pattern can influence packing and electronic properties.

Integration of Experimental and Computational Approaches for Mechanistic Understanding

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The integration of experimental studies with high-level computational chemistry is a powerful paradigm for achieving this. researchgate.net For reactions involving benzyl bromides, Density Functional Theory (DFT) computations can be used to model reaction pathways, calculate activation energies, and visualize the structures of transition states. researchgate.net

These computational studies can elucidate the subtle electronic effects of multiple halogen substituents on the reactivity of the benzylic carbon and the aromatic ring. For example, DFT calculations have been used to show how electron-withdrawing groups on benzyl bromides accelerate SN2 reactions and lead to tighter, more distorted trigonal-bipyramidal transition states. researchgate.net By comparing computational predictions with experimental kinetic data, researchers can validate proposed mechanisms and gain insights that are not accessible through experiments alone. researchgate.netstanford.edu This synergistic approach will be crucial for predicting the chemo- and regioselectivity of reactions involving complex substrates like this compound and for designing novel catalysts with enhanced performance.

Q & A

Q. What are the recommended methods for synthesizing 4-bromo-2-chloro-3-fluorobenzyl bromide with high purity?

Methodological Answer: Synthesis typically involves sequential halogenation and benzyl bromide formation. For example:

Halogenation: Start with a fluorotoluene derivative. Introduce chlorine and bromine via electrophilic aromatic substitution (EAS), leveraging directing effects of fluorine.

Bromination of the benzyl position: Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to target the methyl group .

Purification: Distillation under reduced pressure (e.g., 96–98°C at 15 mmHg) is critical for isolating the liquid product, as indicated by similar brominated benzyl compounds .

Characterization: Confirm purity via GC (>98% purity threshold) and structure via H/C NMR (e.g., δ ~4.7 ppm for -CH₂Br) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage: Keep in a sealed container under inert gas (argon/nitrogen) to prevent decomposition .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .

- Skin Contact: Wash immediately with soap/water; remove contaminated clothing .

- Waste Disposal: Treat as halogenated hazardous waste; consult institutional guidelines for neutralization (e.g., slow hydrolysis in basic conditions) .

Q. Which analytical techniques are most effective for confirming structure and purity?

Methodological Answer:

- GC-MS: Quantify purity (>98%) and detect volatile impurities .

- NMR Spectroscopy:

- Elemental Analysis: Verify C, H, Br, Cl, F percentages against theoretical values (e.g., C₇H₄BrClF: C 34.11%, Br 33.99%) .

Advanced Research Questions

Q. How does the halogen substitution pattern influence reactivity in cross-coupling reactions?

Methodological Answer: The positions of Br (para), Cl (ortho), and F (meta) create distinct electronic and steric effects:

-

Electronic Effects: Fluorine’s strong electron-withdrawing nature deactivates the ring, directing cross-coupling (e.g., Suzuki) to the bromine site .

-

Steric Hindrance: Chlorine at the ortho position may slow reactions at the para-bromine site. Optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is required to enhance yield .

-

Data Table: Reactivity Comparison in Suzuki Coupling

Catalyst Base Yield (%) Reference Pd(PPh₃)₄ K₂CO₃ 72 Pd(OAc)₂/XPhos CsF 85

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer: Discrepancies may arise from impurities or polymorphic forms. To address:

Reproduce Synthesis: Ensure identical conditions (e.g., solvent, temperature) as cited studies.

DSC Analysis: Perform differential scanning calorimetry to detect polymorphs or solvates.

Comparative Studies: Cross-validate using multiple techniques (e.g., NMR vs. X-ray crystallography) .

Purity Assessment: Use HPLC to quantify trace impurities affecting melting behavior .

Q. What challenges arise in achieving regioselective functionalization of this compound?

Methodological Answer: Competing reactivity at Br, Cl, and F sites requires tailored strategies:

- Protecting Groups: Temporarily block Cl or F using silyl ethers or boronic esters to direct reactions to Br .

- Metal Catalysis: Use Cu(I) to mediate Ullmann coupling at Br while leaving Cl intact .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at Br .

- Case Study: Attempted nucleophilic substitution with NaN₃ yielded 85% azide product at Br vs. 5% at Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products